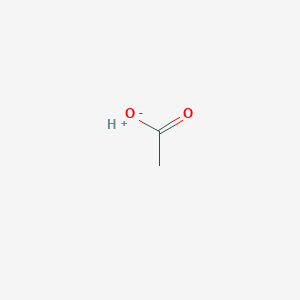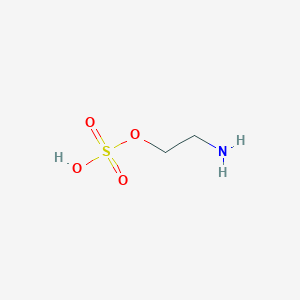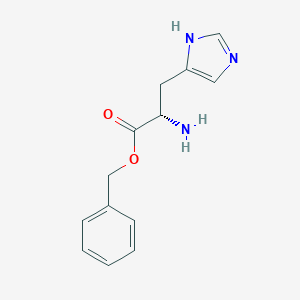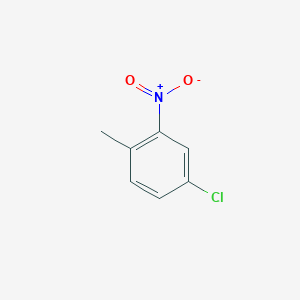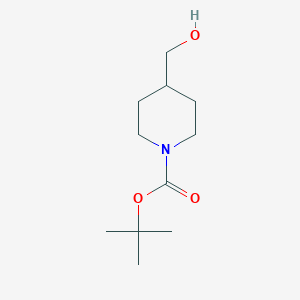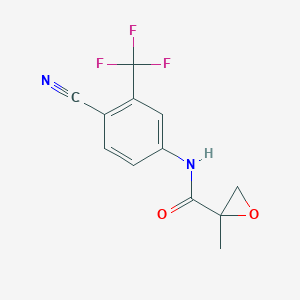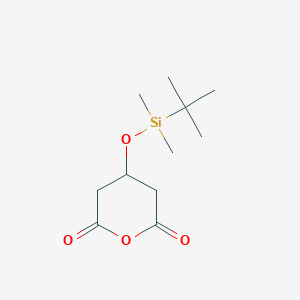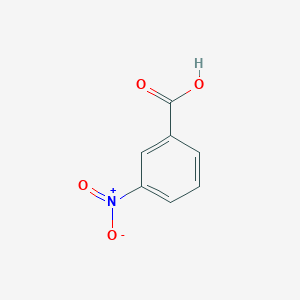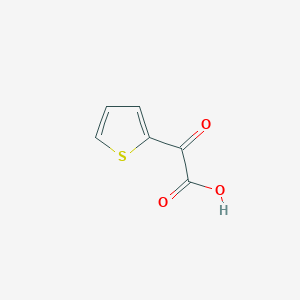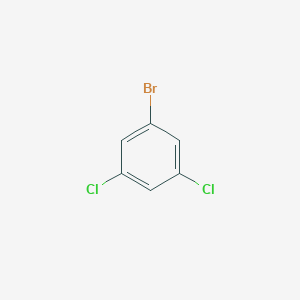
Salirepin
Vue d'ensemble
Description
Synthesis Analysis Salirepin and its derivatives, such as symplocuronic acid and sympocemoside, have been isolated from the bark of the stem of Symplocos racemosa Roxb. The synthesis of these compounds involves phytochemical investigation and utilizes 1D and 2D NMR techniques for structure identification, showcasing the diverse chemical synthesis routes employed in deriving this compound compounds from natural sources (Ahmad et al., 2007).
Molecular Structure Analysis The molecular structure of this compound derivatives, including their stereochemical and functional group arrangements, has been elucidated through comprehensive NMR techniques. This analysis provides insights into the complex molecular architecture of this compound, highlighting the phenolic glycoside characteristics of these compounds (Ahmad et al., 2007).
Chemical Reactions and Properties this compound and its derivatives participate in various chemical reactions owing to their active functional groups. The presence of phenolic hydroxyl groups may contribute to antioxidant activities, while glycosidic bonds influence solubility and metabolic processing in biological systems. These properties suggest that this compound compounds have unique reactivity and chemical behavior pertinent to their structural makeup.
Physical Properties Analysis The physical properties of this compound derivatives, including symplocuronic acid and sympocemoside, such as solubility, melting point, and crystallinity, can be inferred from their molecular structure. The glycosidic linkage and phenolic groups in these compounds suggest they have moderate solubility in water and polar solvents, which is crucial for their interaction with biological molecules and potential applications in pharmaceutical formulations.
Chemical Properties Analysis this compound exhibits distinctive chemical properties due to its phenolic glycoside structure, including reactivity towards oxidizing agents and potential for forming esters and ethers. These chemical properties are essential for understanding the reactivity and stability of this compound derivatives in various environments and their interactions with other chemical entities.
References (Sources):
- Ahmad, V., Rashid, M., Abbasi, M., Rasool, N., & Zubair, M. (2007). New this compound derivatives from Symplocos racemosa. Journal of Asian Natural Products Research, 9, 209-215. Link to source.
Applications De Recherche Scientifique
Mécanismes de défense des plantes
Le Salirepin est un glycoside phénolique présent dans la famille des Salicacées, qui comprend les peupliers et les saules. Il joue un rôle essentiel dans la défense des plantes . Lorsque les plantes sont confrontées à des stress biotiques comme l'herbivorie ou les attaques de pathogènes, des composés comme le this compound sont synthétisés pour dissuader ces menaces. La présence de this compound dans des plantes comme le peuplier noir (Populus trichocarpa) suggère son importance dans les interactions écologiques entre les plantes et leurs consommateurs.
Stockage et homéostasie du soufre
Des recherches indiquent que les dérivés du this compound, tels que le this compound-7-sulfate, peuvent jouer un rôle dans le stockage et l'homéostasie du soufre dans les plantes . Le soufre est un élément crucial pour la croissance et la défense des plantes, et la capacité à le stocker sous une forme stable comme les sulfates de this compound pourrait être vitale pour la survie des plantes dans des conditions de carence en soufre.
Élucidation de la voie biochimique
La biosynthèse du this compound et de ses dérivés est un sujet d'intérêt en biochimie végétale. Comprendre les enzymes impliquées, telles que les sulfotransférases qui convertissent le this compound en this compound-7-sulfate, peut éclairer les voies métaboliques et la régulation génétique de la production de glycosides phénoliques dans les plantes .
Biologie évolutive
La distribution et la variation du this compound et de ses dérivés sulfatés à travers différentes espèces au sein de la famille des Salicacées peuvent fournir des informations sur la biologie évolutive de ces plantes. L'étude des bases génétiques de la présence ou de l'absence de ces composés peut aider à comprendre les pressions évolutives et les adaptations qui ont façonné la lignée des Salicacées .
Biotechnologie agricole
Avec son rôle dans la défense des plantes, le this compound pourrait être exploité en biotechnologie agricole pour développer des variétés de cultures avec une résistance accrue aux ravageurs et aux maladies. Des techniques de génie génétique pourraient être utilisées pour introduire des voies de biosynthèse du this compound dans les cultures, réduisant potentiellement le besoin de pesticides chimiques .
Interactions écologiques
L'impact du this compound sur les herbivores et les pollinisateurs est un domaine de recherche écologique. Bien que certaines études suggèrent que les dérivés du this compound n'affectent pas la préférence alimentaire de certaines chenilles, des recherches supplémentaires pourraient explorer ses effets sur un éventail plus large d'espèces et d'interactions écologiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Salirepin is a phenolic glycoside isolated from the fruits of Idesia polycarpa . Its primary target is the Lipopolysaccharide (LPS)-induced nitric oxide production . Nitric oxide is a key signaling molecule in the body, involved in a variety of physiological and pathological processes. LPS is a component of the outer membrane of Gram-negative bacteria and can stimulate nitric oxide production, leading to inflammation and other immune responses .
Mode of Action
This compound interacts with its target by inhibiting the production of nitric oxide induced by LPS . This suggests that this compound may exert its effects by modulating the immune response, potentially reducing inflammation and other immune reactions triggered by bacterial infections .
Biochemical Pathways
It is known that this compound is a phenolic glycoside, and phenolic glycosides are known to play a role in plant defense . In the case of this compound, it inhibits LPS-induced nitric oxide production , which suggests it may affect the nitric oxide signaling pathway and related immune responses.
Pharmacokinetics
It is known that this compound accumulates in high amounts in above-ground tissues including leaves, petioles, and stems, but is also found at lower concentrations in roots . This suggests that this compound may be readily absorbed and distributed in these tissues.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of nitric oxide production induced by LPS . By inhibiting this process, this compound may modulate immune responses, potentially reducing inflammation and other immune reactions triggered by bacterial infections .
Action Environment
It is known that this compound is derived from the fruits of idesia polycarpa , suggesting that factors such as the plant’s growing conditions could potentially influence the production and potency of this compound.
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c14-4-6-3-7(16)1-2-8(6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNFZOGKIFFKGT-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



